molecular formula C15H19NO4 B14427046 Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate CAS No. 84971-92-6

Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate

Cat. No.: B14427046
CAS No.: 84971-92-6
M. Wt: 277.31 g/mol
InChI Key: GVVAELQJGFNQLV-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate is a chemical compound known for its unique structure and properties. It belongs to the carbamate family, which is widely recognized for its applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate typically involves the reaction of prop-2-yn-1-ol with 3,4-diethoxy-5-methylphenyl isocyanate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various carbamate derivatives .

Scientific Research Applications

Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

84971-92-6

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

prop-2-ynyl N-(3,4-diethoxy-5-methylphenyl)carbamate

InChI

InChI=1S/C15H19NO4/c1-5-8-20-15(17)16-12-9-11(4)14(19-7-3)13(10-12)18-6-2/h1,9-10H,6-8H2,2-4H3,(H,16,17)

InChI Key

GVVAELQJGFNQLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)OCC#C)C)OCC

Origin of Product

United States

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